Methylcis-2-(Boc-amino)cyclopentanecarboxylate
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Overview
Description
Methylcis-2-(Boc-amino)cyclopentanecarboxylate is a chemical compound with the molecular formula C12H21NO4. It is a derivative of cyclopentanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylcis-2-(Boc-amino)cyclopentanecarboxylate typically involves the following steps:
Protection of the Amino Group: The amino group of cyclopentanecarboxylic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction forms the Boc-protected amino acid.
Esterification: The Boc-protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methylcis-2-(Boc-amino)cyclopentanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the ester or amino group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Commonly achieved using trifluoroacetic acid or hydrochloric acid.
Substitution Reactions: Various nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Hydrolysis: Cyclopentanecarboxylic acid.
Deprotection: Methylcis-2-amino-cyclopentanecarboxylate.
Substitution: Depending on the nucleophile, various substituted cyclopentanecarboxylates can be formed.
Scientific Research Applications
Methylcis-2-(Boc-amino)cyclopentanecarboxylate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of peptide mimetics and other biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Methylcis-2-(Boc-amino)cyclopentanecarboxylate is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to modify or protect functional groups in more complex molecules. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
Methylcis-2-amino-cyclopentanecarboxylate: Lacks the Boc protection, making it more reactive.
Cyclopentanecarboxylic acid: The parent compound without the amino or ester groups.
tert-Butyl 2-amino-cyclopentanecarboxylate: Similar structure but with a tert-butyl ester instead of a methyl ester.
Uniqueness
Methylcis-2-(Boc-amino)cyclopentanecarboxylate is unique due to the presence of both the Boc-protected amino group and the methyl ester. This dual protection allows for selective reactions at different functional groups, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C24H42N2O8 |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/2C12H21NO4/c2*1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h2*8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
OEIRFMVPGQUCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(=O)OC.CC(C)(C)OC(=O)NC1CCCC1C(=O)OC |
Origin of Product |
United States |
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